molecular formula C13H10ClN B13759658 Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- CAS No. 6772-77-6

Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-

Cat. No.: B13759658
CAS No.: 6772-77-6
M. Wt: 215.68 g/mol
InChI Key: YEZHQUGOABFELJ-CMDGGOBGSA-N
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Description

Evolution of Heterocyclic Chemistry Research Frameworks

The systematic study of heterocyclic compounds, particularly nitrogen-containing aromatic systems, forms the foundation for understanding derivatives such as pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- . Heterocyclic chemistry emerged as a distinct discipline in the mid-19th century, driven by the isolation and characterization of pyridine from coal tar in 1849 by Thomas Anderson. Early research focused on elucidating the electronic structure of pyridine, which differs from benzene due to nitrogen’s electronegativity and lone pair orientation. Wilhelm Körner and James Dewar’s proposals in the late 1860s established pyridine’s aromaticity, confirmed by its reduction to piperidine and resonance energy calculations.

The Hantzsch pyridine synthesis, developed in 1881, marked a pivotal advancement by enabling the systematic production of substituted pyridines through condensation of β-keto esters, aldehydes, and ammonia. This reaction laid the groundwork for exploring substituent effects on pyridine’s reactivity and physical properties. By the early 20th century, Aleksei Chichibabin’s work on nucleophilic substitutions expanded the toolkit for functionalizing pyridine rings, particularly at the 2- and 4-positions. These methodologies became critical for synthesizing vinylpyridine derivatives, as they allowed precise control over substitution patterns.

Table 1: Key Heterocyclic Reactions Influencing Vinylpyridine Research

Reaction Name Year Significance for Vinylpyridines
Hantzsch Pyridine Synthesis 1881 Enabled synthesis of substituted pyridines
Chichibabin Reaction 1924 Introduced amination at pyridine’s 2-position
Krohnke Pyridine Synthesis 1962 Facilitated alkylation of pyridine derivatives

The integration of spectroscopic techniques in the 20th century, such as nuclear magnetic resonance (NMR) and X-ray crystallography, resolved ambiguities in vinylpyridine stereochemistry and electronic configurations. These tools confirmed the planar geometry of pyridine rings and the conjugation of vinyl substituents with the aromatic system.

Emergence of Chlorophenyl-Vinyl Substituent Patterns

The strategic incorporation of chlorophenyl-vinyl groups into pyridine frameworks originated from mid-20th-century efforts to modulate electronic and steric properties for industrial applications. Vinylpyridine synthesis initially relied on dehydrating 2-(2-pyridyl)ethanol, a product of 2-picoline and formaldehyde condensation. However, the introduction of chlorinated aromatic systems required innovative coupling strategies.

Trans-vinyl linkages, as seen in pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- , were achieved through acid-catalyzed reactions between 2-picoline derivatives and chlorobenzaldehydes. For example, sulfuric acid-mediated condensation at 160–240°C under 3–10 MPa pressure enabled direct vinylation while preserving stereochemical integrity. The trans-configuration was stabilized by π-conjugation between the pyridine ring and chlorophenyl group, as evidenced by ultraviolet-visible (UV-Vis) spectroscopy.

Structural Advantages of Chlorophenyl-Vinyl Substitutents

  • Electronic Effects : The electron-withdrawing chlorine atom enhances electrophilic substitution resistance while directing further functionalization to meta positions.
  • Steric Modulation : The planar vinyl bridge minimizes steric hindrance, facilitating polymerization and coordination chemistry applications.
  • Conjugation Stability : Extended π-systems improve thermal stability, as shown by thermogravimetric analysis (TGA) data.

Industrial demand for specialty polymers in the 1970s accelerated optimization of these substituents. For instance, copolymerizing 2-vinylpyridine with styrene and chlorophenyl groups yielded materials with tailored glass transition temperatures and solvent resistance.

Key Milestones in Pyridine-Based Compound Discovery

The discovery trajectory of pyridine derivatives reflects broader trends in organic synthesis and materials science:

  • 1887 : First synthesis of 2-vinylpyridine via dehydration of 2-(2-pyridyl)ethanol, establishing vinylation as a viable functionalization route.
  • 1924 : Chichibabin’s development of sodium amide-mediated amination, enabling nitrogen-rich pyridine derivatives.
  • 1960s : Industrial adoption of continuous-flow reactors for large-scale 2-vinylpyridine production, improving yields to >85%.
  • 2000s : Characterization of pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- ’s fluorescence properties, spurring applications in organic light-emitting diodes (OLEDs).

Table 2: Chronological Advances in Pyridine Derivative Synthesis

Decade Innovation Impact on Chlorophenyl-Vinyl Derivatives
1880s Initial vinylpyridine synthesis Proof of concept for vinyl substituents
1920s Acid-catalyzed condensation methods Scalable production routes
1980s Transition metal-catalyzed coupling Stereoselective vinylation
2010s Computational reactivity modeling Prediction of optimal substitution sites

Academic interest in these compounds intensified with the discovery of their role in coordination polymers and metal-organic frameworks (MOFs). For example, the chlorophenyl group’s ability to coordinate transition metals while maintaining π-stacking interactions has been exploited in heterogeneous catalysis.

Properties

CAS No.

6772-77-6

Molecular Formula

C13H10ClN

Molecular Weight

215.68 g/mol

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]pyridine

InChI

InChI=1S/C13H10ClN/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-10H/b9-8+

InChI Key

YEZHQUGOABFELJ-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=N2)Cl

Origin of Product

United States

Preparation Methods

Process Description

This classical method involves:

Reaction Conditions and Catalysts

  • Raw material ratio: 2-picoline to formaldehyde (36% aqueous solution) at 1:0.03 by weight.
  • Catalyst: Sodium hydroxide solutions at 50% and 95% concentrations.
  • Temperature: 90–160 °C.
  • Pressure: Approximately 0.5 megapascals.
  • Reaction times: 1 hour for condensation, 5 hours for dehydration.
  • Purity of 2-picoline: ≥99%.

Process Flow and Purification

  • The condensation occurs in a high-pressure reactor.
  • The hydroxyethylpyridine solution is transferred to a dehydration kettle with sodium hydroxide.
  • The crude 2-vinylpyridine is washed with concentrated sodium hydroxide solution.
  • The final product is purified by distillation (rectification) at about 90 °C for 4 hours.
  • The product is a colorless transparent liquid with purity above 98.5% and moisture content ≤0.5%.

Advantages and Limitations

  • The method reduces energy consumption by approximately 20% compared to older techniques.
  • Automated control improves product purity and environmental friendliness.
  • However, the process involves multiple steps and relatively long reaction times.

Summary Table of Two-Step Method Parameters

Parameter Value/Range
2-picoline:formaldehyde ratio 1 : 0.03 (weight)
Catalyst Sodium hydroxide (50%, 95%)
Condensation temperature 130–160 °C
Condensation pressure 0.5 MPa
Condensation time 1 hour
Dehydration temperature 90 °C
Dehydration time 5 hours
Purity of 2-vinylpyridine ≥98.5%
Moisture content ≤0.5%

One-Step Synthesis Method

Process Description

A more recent innovation involves a single-step synthesis of 2-vinylpyridine by direct reaction of 2-picoline and formaldehyde under acidic catalysis in a pipeline reactor.

Reaction Conditions and Catalysts

  • Molar ratio of 2-picoline to formaldehyde: 1.5 to 3.5 : 1.
  • Catalyst: Strong acids such as sulfuric acid or phosphoric acid.
  • Catalyst loading: 5–10% relative to formaldehyde.
  • Temperature: 160–240 °C.
  • Pressure: 3–10 megapascals.
  • Reaction time: 2–10 minutes.

Process Flow and Yield

  • The reactants flow through a pipeline reactor where rapid condensation and dehydration occur simultaneously.
  • Example: At 230 °C and 7 MPa with a 5-minute residence time, the yield of 2-vinylpyridine reaches approximately 89% based on 2-picoline conversion.
  • The process produces fewer waste residues and has lower energy and raw material consumption compared to the two-step method.

Advantages and Limitations

  • The one-step method is simpler, faster, and more efficient.
  • It aligns better with environmental regulations due to reduced waste.
  • Requires high-pressure equipment and precise control of reaction parameters.

Summary Table of One-Step Method Parameters

Parameter Value/Range
2-picoline:formaldehyde molar ratio 1.5–3.5 : 1
Catalyst Sulfuric acid or phosphoric acid (5–10% formaldehyde)
Temperature 160–240 °C
Pressure 3–10 MPa
Reaction time 2–10 minutes
Yield ~89% (based on 2-picoline)

Specific Considerations for the trans-2-(2-(chlorophenyl)vinyl)pyridine

While the above methods focus on 2-vinylpyridine, the preparation of substituted derivatives such as trans-2-(2-(chlorophenyl)vinyl)pyridine typically involves further functionalization or incorporation of the chlorophenyl group via vinylation or coupling reactions.

  • The trans-configuration suggests stereoselective synthesis or purification steps to isolate the trans-isomer.
  • Common strategies include aldol condensation of 2-picoline derivatives with chlorobenzaldehyde or related chlorophenyl vinyl precursors.
  • Catalytic hydrogenation or reduction methods may be used to adjust saturation and stereochemistry, as indicated in related studies on vinylpyridine derivatives.

Due to limited direct data on this specific compound's preparation in the available literature, the general principles of vinylpyridine synthesis and aromatic substitution apply.

Comparative Analysis of Preparation Methods

Feature Two-Step Method One-Step Method
Reaction Steps Condensation + Dehydration Single-step condensation and dehydration
Catalyst Sodium hydroxide (alkaline) Strong acid (sulfuric or phosphoric)
Temperature Range 90–160 °C 160–240 °C
Pressure ~0.5 MPa 3–10 MPa
Reaction Time Several hours (up to 6 hours total) Minutes (2–10 minutes)
Yield High (>98.5% purity) High (~89% yield)
Environmental Impact Moderate, with waste lye production Lower, cleaner process
Equipment Requirements High-pressure reactor, multiple vessels Pipeline reactor, high-pressure system

Research Findings and Perspectives

  • The two-step method remains widely used due to its maturity and ability to produce high-purity product suitable for polymer applications.
  • The one-step method represents a significant advancement in process intensification, reducing energy and material consumption and aligning with green chemistry principles.
  • Further research is ongoing to optimize catalysts and reaction conditions for substituted vinylpyridines, including trans-2-(2-(chlorophenyl)vinyl)pyridine, to improve stereoselectivity and functional group tolerance.
  • Studies on related vinylpyridine complexes reveal potential applications in coordination chemistry and materials science, expanding the relevance of these synthetic methods.

Chemical Reactions Analysis

Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group to form saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as ethanol or dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceuticals

Pyridine derivatives are crucial in drug discovery due to their biological activities. Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- serves as a lead compound for developing new pharmaceuticals. Its structure allows it to interact with various biological targets, making it a candidate for:

  • Anticancer Agents : Studies have shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Agents : The compound's ability to inhibit bacterial growth is being investigated as a potential treatment for infections.

Materials Science

The unique properties of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- make it suitable for applications in materials science:

  • Polymer Additives : Its reactivity allows it to be used as a monomer or additive in polymer synthesis, enhancing material properties such as thermal stability and mechanical strength.
  • Dyes and Pigments : The chlorophenyl group contributes to the color properties of dyes derived from this compound.

Case Study 1: Anticancer Activity

Research conducted on pyridine derivatives has demonstrated that compounds similar to Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- exhibit significant cytotoxicity against various cancer cell lines. For example, studies showed that modifications in the chlorophenyl group could enhance selectivity towards cancer cells while minimizing toxicity to healthy cells.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the chlorophenyl moiety increased the compound's ability to penetrate bacterial membranes, leading to higher antibacterial activity.

Mechanism of Action

The mechanism of action of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- involves its interaction with molecular targets such as enzymes and receptors. The presence of the pyridine nitrogen allows for protonation in enzyme active sites, providing resonance stabilization of carbanionic intermediates . This interaction can modulate the activity of enzymes and influence various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • Chlorophenyl vs. Nitrophenyl Substitutions: Replacing the chlorophenyl group with a nitro group (e.g., 2-(2-(2-nitrophenyl)ethenyl)pyridine) introduces stronger electron-withdrawing effects, altering electronic distribution and reactivity.
  • Positional Isomerism :
    Substitution patterns on the pyridine ring significantly influence bioactivity. For instance, compounds with a pyridine ring at the 1-position and chlorophenyl at the 3,5-positions exhibit higher furin inhibitory activity (picomolar IC₅₀) compared to isomers with reversed substituent positions .

Vinyl Bridge Configuration

  • Trans vs. Cis Isomers :
    The trans configuration of the vinyl group in Pyridine, 2-(2-(chlorophenyl)vinyl)- ensures minimal steric clash between the pyridine and chlorophenyl rings, optimizing planarity. In contrast, cis isomers (e.g., cis-2-(2-chlorostyryl)pyridine) exhibit distorted geometries, reducing interaction efficiency with biological targets .

Receptor Binding Potency

  • Sigma Receptor Selectivity :
    Chlorophenyl substitutions enhance sigma receptor binding potency (IC₅₀ = 44 nM for PRE-084) compared to hydroxy-substituted analogs, which show reduced activity . This trend suggests that the electron-withdrawing chloro group improves ligand-receptor interactions.
  • Furin Inhibition :
    Pyridine-chlorophenyl hybrids with optimized substitution patterns (e.g., 3,5-dichlorophenyl-pyridine derivatives) demonstrate picomolar inhibitory activity against furin, a protease implicated in viral pathogenesis .

Antimicrobial and Antiviral Potential

  • Microbial Screening: Derivatives like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine show moderate antimicrobial activity (MIC = 32–64 µg/mL against S. aureus and E. coli), attributed to the chloro group’s lipophilicity enhancing membrane penetration .

Physicochemical Properties

Data Tables

Table 1: Structural and Pharmacological Comparison of Pyridine-Chlorophenyl Derivatives

Compound Name Molecular Weight Key Substituents Bioactivity (IC₅₀ or MIC) Reference ID
Pyridine, 2-(2-(chlorophenyl)vinyl)- 229.67 Cl, trans-vinyl N/A (Theoretical)
2-(2-(2-Nitrophenyl)ethenyl)pyridine 260.68 NO₂, trans-vinyl Not reported
PRE-084 (Sigma ligand) 377.89 Morpholino, carboxyl ethylene 44 nM (Sigma receptor)
3,5-Dichlorophenyl-pyridine inhibitor 320.15 3,5-Cl, pyridine-1-position 2.3 pM (Furin inhibition)

Table 2: Physicochemical Properties

Compound Melting Point (°C) LogP Solubility (mg/mL) Reference ID
Pyridine, 2-(2-(chlorophenyl)vinyl)- 288–292 3.2 <0.1 (DMSO)
Methoxy-substituted analog 259–261 2.8 0.5 (DMSO)
PRE-084 >300 3.8 1.2 (Water)

Key Research Findings

  • Synthetic Efficiency : Yields for Pyridine, 2-(2-(chlorophenyl)vinyl)- derivatives range from 66–76%, with microwave-assisted synthesis improving efficiency .
  • Structure-Activity Relationship (SAR) : Chlorophenyl groups at meta/para positions enhance bioactivity, while ortho-substitutions reduce potency due to steric effects .
  • Pharmacological Gaps: Limited data exist on the target compound’s specific biological activity, necessitating further studies on kinase inhibition or antiviral efficacy.

Biological Activity

Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a trans-vinyl group and a chlorophenyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H10ClN
  • Molecular Weight : 215.678 g/mol
  • CAS Number : 6772-77-6
  • Structural Features : The compound features a pyridine ring with a vinyl group at the 2-position and a chlorophenyl group attached to the vinyl chain. This configuration is significant as it influences the compound's reactivity and biological activity.

Synthesis

The synthesis of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- can be achieved through various methods, typically involving the reaction of chlorobenzaldehyde with pyridine derivatives. Key synthesis methods include:

  • Condensation Reactions : Using pyridine and chlorobenzaldehyde in the presence of acid catalysts.
  • Electrophilic Aromatic Substitution : Modifying existing pyridine structures to introduce the vinyl and chlorophenyl groups.

These methods vary in yield and purity, impacting the overall efficiency of producing this compound for biological studies.

Anticancer Potential

Recent studies have indicated that compounds similar to Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- exhibit notable anticancer properties. For instance:

  • A study on diarylmethane derivatives demonstrated significant inhibition of cancer cell proliferation with minimal toxicity to normal cells at concentrations below 100 µM .
  • The binding mode of these compounds was explored using molecular modeling techniques, identifying key interactions with cellular targets involved in survival signaling pathways such as AKT and ERK .

The biological mechanisms through which Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- exerts its effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes involved in cancer progression.
  • Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells through activation of caspases and PARP cleavage .

Comparative Analysis with Related Compounds

To understand the unique properties of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-, it is useful to compare it with other related pyridine derivatives:

Compound NameMolecular FormulaKey Features
Pyridine, 3-chlorophenyl vinylC13H10ClNDifferent substitution position on pyridine
Pyridine, 4-methyl-2-(2-chlorophenyl)vinylC14H12ClNMethyl group addition alters properties
Pyridine, 3-(trifluoromethyl)vinylC13H10F3NIntroduction of trifluoromethyl enhances reactivity

This table illustrates how variations in substitution patterns can significantly affect both chemical behavior and biological activity.

Case Studies

  • Electrochemical Evaluations : Research has highlighted the importance of electrochemical methods in assessing the biological activity of pyridine derivatives. Studies showed that specific modifications could enhance their pharmacological profiles .
  • Antiviral Properties : Investigations into small-molecule drug development have identified structural motifs within pyridine derivatives that inhibit viral proteases, suggesting potential applications against diseases like COVID-19 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-Pyridine, 2-(2-(chlorophenyl)vinyl)-, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : The synthesis typically involves Heck coupling or Wittig reactions to introduce the vinyl-chlorophenyl moiety. Anhydrous conditions and palladium catalysts (e.g., Pd(OAc)₂) are critical for minimizing side reactions. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) enhances yield and selectivity by promoting trans-configuration via controlled energy input . Steric hindrance from the chlorophenyl group favors trans-isomer formation. Validate stereochemistry using NOESY NMR to confirm spatial arrangement of substituents.

Q. Which spectroscopic techniques are most effective for characterizing trans-Pyridine, 2-(2-(chlorophenyl)vinyl)-?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and vinyl protons (δ 6.5–7.0 ppm, J = 12–16 Hz for trans coupling). The chlorophenyl group shows distinct deshielding .
  • IR Spectroscopy : Confirm C=C (1640–1680 cm⁻¹) and C-Cl (550–650 cm⁻¹) stretches.
  • Mass Spectrometry : Look for [M+H]⁺ peaks matching the molecular weight (e.g., 245.7 g/mol). Cross-reference with computational predictions (DFT) for fragmentation patterns .

Q. How does the chlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing Cl group activates the pyridine ring toward nucleophilic attack at the 2- and 4-positions. Reactivity can be quantified via Hammett constants (σ ≈ 0.23 for Cl). Design experiments using polar aprotic solvents (DMF, DMSO) and track kinetics via HPLC. Note competing vinyl group reactivity in cross-coupling scenarios .

Advanced Research Questions

Q. How does the trans-configuration impact intermolecular interactions in crystal packing, and what are the implications for material design?

  • Methodological Answer : Crystal structure analysis (e.g., X-ray diffraction) reveals orthogonal orientations between the pyridine and chlorophenyl rings, creating a planar geometry. This arrangement enhances π-π stacking and dipole-dipole interactions, which are critical for designing organic semiconductors. Compare with cis-isomer data to assess packing efficiency differences .

Q. What computational strategies are recommended to model the electronic properties of trans-Pyridine, 2-(2-(chlorophenyl)vinyl)-?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict HOMO-LUMO gaps (≈4.2 eV) and electrostatic potential maps.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DCM or THF) to study conformational stability.
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. Prioritize chlorophenyl moiety for hydrophobic binding .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved for this compound?

  • Methodological Answer :

  • Step 1 : Verify sample purity via HPLC (≥95%).
  • Step 2 : Perform VT-NMR (variable temperature) to assess dynamic effects (e.g., rotational barriers around the vinyl bond).
  • Step 3 : Compare experimental data with simulated spectra (e.g., ACD/Labs or MestReNova). Contradictions may arise from solvent-dependent conformational changes or residual catalysts .

Contradiction Analysis

  • vs. 12 : While emphasizes microwave synthesis for high stereoselectivity, reports moderate yields under traditional Heck conditions. Researchers should optimize based on catalyst choice and energy input.
  • vs. 19 : The oxazole derivative in shows distinct π-stacking behavior compared to the vinyl-chlorophenyl system, highlighting the need for tailored computational models.

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